5-(Thiophen-2-yl)oxazole-2-carbonitrile
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Overview
Description
5-(Thiophen-2-yl)oxazole-2-carbonitrile is a heterocyclic compound that features both a thiophene and an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, while the oxazole ring contributes to its stability and reactivity.
Mechanism of Action
Target of Action
The primary targets of 5-(Thiophen-2-yl)oxazole-2-carbonitrile are In3+ and Cr3+ ions . These ions play a crucial role in various biochemical processes.
Mode of Action
this compound interacts with its targets by binding to In3+ ions, which results in a strong fluorescence enhancement at 512 nm . This interaction is selective, and the green fluorescence of the complex formed by this compound and In3+ ions is quenched by Cr3+ ions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in fluorescence properties. Upon binding to In3+ ions, there is a strong fluorescence enhancement, which is subsequently quenched by Cr3+ ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been successfully applied to monitor target ions in actual water samples . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-thiophenecarboxaldehyde with cyanoacetamide in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)oxazole-2-carbonitrile has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and thiophene-2-carboxylic acid.
Oxazole derivatives: Compounds like 2-oxazolecarboxylic acid and 4,5-diphenyloxazole.
Uniqueness
5-(Thiophen-2-yl)oxazole-2-carbonitrile is unique due to the combination of the thiophene and oxazole rings, which imparts distinct electronic and structural properties. This combination enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-thiophen-2-yl-1,3-oxazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJYMVRWYCHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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